molecular formula C10H16N2O3S B3173524 3-Amino-N-isopropyl-4-methoxy-benzenesulfonamide CAS No. 947017-03-0

3-Amino-N-isopropyl-4-methoxy-benzenesulfonamide

Cat. No. B3173524
CAS RN: 947017-03-0
M. Wt: 244.31 g/mol
InChI Key: MWGNOIUGSIAOIL-UHFFFAOYSA-N
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Description

3-Amino-N-isopropyl-4-methoxy-benzenesulfonamide is a chemical compound with the molecular formula C10H16N2O3S and a molecular weight of 244.31 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 3-Amino-N-isopropyl-4-methoxy-benzenesulfonamide consists of a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .

Scientific Research Applications

  • Photodynamic Therapy for Cancer Treatment : A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized zinc(II) phthalocyanine substituted with benzenesulfonamide derivatives. This compound demonstrated high singlet oxygen quantum yield, making it potentially useful as a Type II photosensitizer in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

  • Antifungal Activity : Gupta and Halve (2015) reported on the synthesis of novel azetidin-2-ones containing benzenesulfonamide, which exhibited potent antifungal activity against Aspergillus niger and Aspergillus flavus. This indicates a potential use in developing antifungal agents (Gupta & Halve, 2015).

  • Antimicrobial Drug Synthesis : Thamizharasi, Vasantha, and Reddy (2002) synthesized antimicrobial pharmaceutical drugs incorporating benzenesulfonamide. Their study indicates the potential of these compounds in enhancing the pharmacological activity of sulfamethoxazole, a commonly used antimicrobial (Thamizharasi, Vasantha, & Reddy, 2002).

  • Carbonic Anhydrase Inhibitors : Di Fiore et al. (2011) conducted inhibition and structural studies on N-substituted benzenesulfonamides, uncovering aspects related to their mechanism as carbonic anhydrase inhibitors. This has implications in developing drugs targeting specific isoforms of this enzyme (Di Fiore et al., 2011).

  • Anticancer Activity : Kumar et al. (2015) synthesized hybrid molecules containing benzenesulfonohydrazide and benzenesulfonamide, showing significant anticancer activity against various human cancer cell lines (Kumar et al., 2015).

Mechanism of Action

While the specific mechanism of action for 3-Amino-N-isopropyl-4-methoxy-benzenesulfonamide is not available, sulfonamides, a class of drugs to which this compound belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

properties

IUPAC Name

3-amino-4-methoxy-N-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c1-7(2)12-16(13,14)8-4-5-10(15-3)9(11)6-8/h4-7,12H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGNOIUGSIAOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N-isopropyl-4-methoxy-benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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